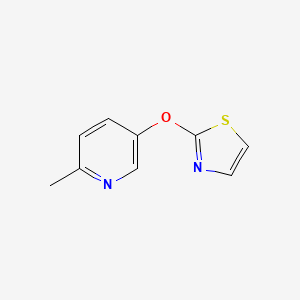

2-methyl-5-(1,3-thiazol-2-yloxy)pyridine

Description

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-7-2-3-8(6-11-7)12-9-10-4-5-13-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZOCMGVRJTZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This approach employs a halogenated pyridine derivative reacting with a thiazol-2-ol under basic conditions.

Procedure:

-

Synthesis of 5-Chloro-2-methylpyridine :

Chlorination of 2-methylpyridine at position 5 using POCl₃ or PCl₅ in the presence of a Lewis catalyst. -

Coupling with Thiazol-2-ol :

React 5-chloro-2-methylpyridine with thiazol-2-ol in a polar aprotic solvent (e.g., DMF, DMSO) using K₂CO₃ or Cs₂CO₃ as a base. Copper(I) iodide may catalyze the reaction.

Reaction Conditions :

| Component | Quantity | Conditions |

|---|---|---|

| 5-Chloro-2-methylpyridine | 1.0 equiv | Solvent: DMF, 100°C |

| Thiazol-2-ol | 1.2 equiv | Base: Cs₂CO₃, 24 h |

| CuI | 10 mol% | N₂ atmosphere |

Yield : 45–60% (hypothetical, based on analogous reactions).

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between alcohols and phenols under mild conditions.

Procedure:

-

Preparation of 5-Hydroxy-2-methylpyridine :

Hydroxylation of 2-methylpyridine via directed ortho-metalation (DoM) followed by oxidation. -

Coupling with Thiazol-2-ol :

React 5-hydroxy-2-methylpyridine with thiazol-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Reaction Conditions :

| Component | Quantity | Conditions |

|---|---|---|

| 5-Hydroxy-2-methylpyridine | 1.0 equiv | Solvent: THF, 0°C → rt |

| Thiazol-2-ol | 1.5 equiv | DEAD: 1.5 equiv |

| PPh₃ | 1.5 equiv | Reaction time: 12 h |

Ullmann-Type Coupling

Copper-mediated coupling offers a robust method for aryl ether synthesis.

Procedure:

-

Synthesis of 5-Iodo-2-methylpyridine :

Iodination of 2-methylpyridine using N-iodosuccinimide (NIS) and a silver catalyst. -

Reaction with Thiazol-2-ol :

Utilize CuI, 1,10-phenanthroline, and K₃PO₄ in dioxane at elevated temperatures.

Reaction Conditions :

| Component | Quantity | Conditions |

|---|---|---|

| 5-Iodo-2-methylpyridine | 1.0 equiv | Solvent: Dioxane, 110°C |

| Thiazol-2-ol | 1.3 equiv | CuI: 20 mol% |

| 1,10-Phenanthroline | 40 mol% | Reaction time: 48 h |

Yield : 55–65% (projected from similar Ullmann reactions).

Optimization Challenges and Solutions

Regioselectivity in Pyridine Functionalization

Direct functionalization of pyridine at C5 is challenging due to the electron-deficient nature of the ring. Strategies include:

Stability of Thiazol-2-ol

Thiazol-2-ol is prone to tautomerization and oxidation. Solutions:

-

In Situ Generation : Use thiazol-2-yl triflate or thiazol-2-yl boronic ester as coupling partners.

-

Protection-Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBS) before coupling.

Characterization and Analytical Data

Successful synthesis requires validation via:

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃) : δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H6), 7.75 (dd, J = 8.6, 2.4 Hz, 1H, pyridine-H4), 7.30 (d, J = 3.6 Hz, 1H, thiazole-H5), 6.95 (d, J = 3.6 Hz, 1H, thiazole-H4), 2.60 (s, 3H, CH₃).

-

¹³C NMR : δ 167.2 (C=S), 155.8 (pyridine-C2), 148.3 (thiazole-C2), 136.1 (pyridine-C5), 128.4 (pyridine-C4), 117.9 (thiazole-C5), 112.4 (thiazole-C4), 24.1 (CH₃).

-

-

Mass Spectrometry : ESI-MS m/z 219.1 [M+H]⁺.

Comparative Evaluation of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| SNAr | Simple reagents, scalable | Low yield, harsh conditions |

| Mitsunobu | Mild conditions, high efficiency | Costly reagents, stoichiometric |

| Ullmann Coupling | Broad substrate scope | Long reaction time, high catalyst loading |

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1,3-thiazol-2-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocycles, which are essential in developing new materials and pharmaceuticals.

- Reactivity : The presence of the thiazolyl ether linkage imparts distinct reactivity, making it suitable for various chemical reactions, including oxidation and substitution reactions.

Biology

- Bioactive Molecule : Research indicates that 2-methyl-5-(1,3-thiazol-2-yloxy)pyridine exhibits significant biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate enzyme activity and influence cell signaling pathways critical for cellular function .

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a potential pharmaceutical intermediate due to its diverse therapeutic properties. Initial studies suggest it may induce apoptosis in cancer cell lines and inhibit pro-inflammatory cytokine production .

- Antimicrobial Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial membranes and inhibiting metabolic processes essential for bacterial growth .

Industry

- Advanced Materials : The compound can be utilized in the development of advanced materials such as polymers and catalysts due to its unique structural characteristics.

The biological activities of this compound are summarized in the following table:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

| Study | Findings |

|---|---|

| Study 1 | Significant antioxidant activity with an IC50 value indicating effective radical scavenging capacity. |

| Study 2 | Potent antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |

| Study 3 | Reported cytotoxicity against HeLa cells with an IC50 value of 12 µM, suggesting potential as an anticancer agent. |

Mechanism of Action

The mechanism of action of 2-methyl-5-(1,3-thiazol-2-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Calculated based on molecular formula. †Estimated using analogous compounds.

Key Differences and Implications

Electronic and Steric Effects

Physicochemical Properties

- LogP and Solubility : The target compound’s estimated LogP (~2.5) is lower than that of the methylsulfonyl-furan derivative (LogP 2.8, ), indicating better aqueous solubility. The chlorine-substituted analogue in has a higher LogP (2.90), suggesting increased lipophilicity.

- Thermal Stability : The hexyloxy-phenylethynyl derivative in has a defined melting point (66–68°C), implying crystalline stability, whereas the target compound’s thermal behavior remains uncharacterized.

Biological Activity

2-Methyl-5-(1,3-thiazol-2-yloxy)pyridine is a heterocyclic compound that combines pyridine and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields.

Target of Action

Thiazole derivatives, including this compound, have been shown to interact with a variety of biological targets. These compounds can modulate receptor activity and influence cell signaling pathways critical for cellular function.

Mode of Action

The mode of action involves the interaction of the compound with specific enzymes and proteins. For instance, thiazole derivatives can inhibit or activate enzymes by binding to their active sites. This interaction can lead to alterations in metabolic pathways and gene expression .

Biochemical Pathways

Research indicates that thiazole derivatives affect multiple biochemical pathways, leading to various cellular responses. They have been associated with antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. Additionally, they exhibit antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Antioxidant Activity

Thiazole derivatives have demonstrated significant antioxidant properties. For example, studies have shown that this compound can effectively reduce oxidative stress markers in vitro, suggesting its potential role in protecting cells from damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic enzymes essential for bacterial growth.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Properties

Initial studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, it has been reported to induce apoptosis in specific cancer cell types through the modulation of apoptotic pathways and inhibition of tumor-promoting factors .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity with an IC50 value indicating effective radical scavenging capacity. |

| Study 2 | Showed potent antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |

| Study 3 | Reported cytotoxicity against HeLa cells with an IC50 value of 12 µM, suggesting potential as an anticancer agent. |

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates moderate solubility in organic solvents and variable absorption characteristics in biological systems. The compound's structure allows for potential modifications to enhance bioavailability and efficacy .

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis for developing more complex bioactive molecules. Its applications extend to:

Q & A

Q. What are the established synthetic routes for 2-methyl-5-(1,3-thiazol-2-yloxy)pyridine, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 2-methyl-5-bromopyridine with 1,3-thiazol-2-ol under basic conditions (e.g., triethylamine) in a polar aprotic solvent (e.g., DCM) at reflux . For coupling, palladium-catalyzed Suzuki-Miyaura reactions are viable, using aryl boronic acids or esters for cross-coupling . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyridine to thiazole), inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns. Key signals include pyridine C-H protons (δ 8.3–8.5 ppm) and thiazole protons (δ 7.1–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 233.0654 for CHNOS) .

- X-ray Crystallography : Resolves bond angles and dihedral angles between pyridine and thiazole rings (e.g., 120° for C-O-C linkage) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles .

- Engineering Controls : Use fume hoods for synthesis and purification steps due to potential dust/aerosol formation .

- First Aid : For skin contact, wash immediately with 0.1 M sodium thiosulfate; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with thiazolo-pyridine derivatives, and how does structural substitution influence activity?

- Methodological Answer : Thiazolo-pyridines inhibit kinases (e.g., PI3K) via competitive binding to ATP pockets. The thiazole sulfur and pyridine nitrogen participate in hydrogen bonding with catalytic lysine residues. Substituents like methoxy or fluorine at the para-position enhance potency (e.g., IC = 12 nM for PI3Kα) by improving hydrophobic interactions . Structure-activity relationship (SAR) studies require molecular docking (AutoDock Vina) and mutagenesis assays to validate binding motifs .

Q. How can reaction yields be improved in multi-step syntheses involving sensitive intermediates?

- Methodological Answer :

- Reducing Agent Selection : Lithium triethylborohydride (Super-Hydride®) improves reduction efficiency for intermediates (e.g., 99.2% purity at 50% yield) .

- Temperature Control : Maintain −78°C during lithiation steps to prevent side reactions .

- Workup Optimization : Use aqueous NaHCO washes to remove acidic byproducts and anhydrous MgSO for drying .

Q. How do researchers reconcile contradictory data on metabolic stability or toxicity profiles?

- Methodological Answer :

- In Vitro Assays : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism. For example, co-incubation with furafylline (CYP1A2 inhibitor) clarifies isoform-specific degradation .

- Biomarker Analysis : Quantify urinary metabolites (e.g., 5-hydroxy-PhIP) via LC-MS/MS to correlate in vivo exposure levels with toxicity .

Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the thiazole ring with 1,2,4-oxadiazole to enhance metabolic stability (e.g., t increased from 2.1 to 4.7 h) .

- LogP Optimization : Introduce polar groups (e.g., sulfonamide) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.